1,1,2,2,3,3,4-Heptafluorocyclopentane
CAS No.: 15290-77-4
Cat. No.: VC21053241
Molecular Formula: C5H3F7
Molecular Weight: 196.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15290-77-4 |
---|---|
Molecular Formula | C5H3F7 |
Molecular Weight | 196.07 g/mol |
IUPAC Name | 1,1,2,2,3,3,4-heptafluorocyclopentane |
Standard InChI | InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 |
Standard InChI Key | IDBYQQQHBYGLEQ-UHFFFAOYSA-N |
SMILES | C1C(C(C(C1(F)F)(F)F)(F)F)F |
Canonical SMILES | C1C(C(C(C1(F)F)(F)F)(F)F)F |
Introduction
Chemical Properties and Reactivity
Physical and Chemical Characteristics
While detailed physical property data for 1,1,2,2,3,3,4-Heptafluorocyclopentane is limited in the available research literature, certain properties can be inferred from its molecular structure and the general characteristics of fluorinated cyclic compounds. The presence of multiple C-F bonds, which are among the strongest single bonds in organic chemistry (with typical bond energies around 485 kJ/mol), contributes significantly to the compound's stability and chemical characteristics.
The following table presents the key physical and chemical properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane based on available research and general principles of fluorinated compounds:
The compound's fluorine atoms create a unique electronic environment that influences its reactivity patterns. While the strong C-F bonds provide stability against many reaction conditions, 1,1,2,2,3,3,4-Heptafluorocyclopentane can still participate in specific reactions, particularly with highly reactive species such as free radicals.
Reactivity with Free Radicals
The reactivity of 1,1,2,2,3,3,4-Heptafluorocyclopentane with free radicals has been studied extensively, particularly in the context of understanding its potential as a fire suppressant. Free radicals play a crucial role in combustion processes, and compounds that can effectively interact with these radicals can potentially interrupt the chain reactions that sustain fires .
Research by Lu et al. used advanced computational methods, specifically ab initio and density functional theory at the CCSD/cc-pVDZ//B3LYP/6-311++G (d,p) level, to investigate the reactions of 1,1,2,2,3,3,4-Heptafluorocyclopentane with hydroxyl and hydrogen free radicals . These studies are particularly relevant for understanding the compound's fire suppression mechanisms, as hydroxyl and hydrogen radicals are key intermediates in combustion processes.
The research identified multiple reaction pathways for 1,1,2,2,3,3,4-Heptafluorocyclopentane with these free radicals, providing valuable insights into the compound's behavior under fire conditions and its potential effectiveness as a fire suppressant .
Reaction Mechanisms with Free Radicals
Reactions with Hydroxyl Radicals
The interaction between 1,1,2,2,3,3,4-Heptafluorocyclopentane and hydroxyl radicals (·OH) represents a critical aspect of its potential fire suppression capabilities. Comprehensive theoretical studies have identified two distinct reaction pathways encompassing ten elementary reaction channels for this interaction . These pathways involve various processes including hydrogen abstraction, fluorine abstraction, and addition-elimination mechanisms.
Through detailed computational analysis, researchers determined that the most energetically favorable reaction channel leads to the formation of CH(OH)CH2(CF2)3 and a fluorine radical (·F) . This preferred pathway exhibits a lower energy barrier compared to alternative channels, making it the most likely route under typical reaction conditions. The identification of this dominant pathway provides valuable insight into how the compound may interrupt the free radical chain reactions that propagate combustion processes.
The discovery of this reaction mechanism is significant because hydroxyl radicals are among the most important intermediates in combustion processes. By effectively scavenging these radicals, 1,1,2,2,3,3,4-Heptafluorocyclopentane can potentially disrupt the combustion chain reaction, thereby contributing to fire suppression .
Reactions with Hydrogen Radicals
Similarly, the interaction of 1,1,2,2,3,3,4-Heptafluorocyclopentane with hydrogen radicals (·H) has been thoroughly investigated. Researchers identified five distinct reaction pathways comprising twenty elementary reaction channels for this particular interaction . The computational studies revealed various possible mechanisms, including fluorine abstraction by hydrogen radicals and addition-elimination processes.
The following table summarizes the primary reaction pathways of 1,1,2,2,3,3,4-Heptafluorocyclopentane with hydroxyl and hydrogen free radicals:
Applications as Fire Suppressant
Fire Suppression Mechanisms
The fire suppression capabilities of 1,1,2,2,3,3,4-Heptafluorocyclopentane likely involve multiple mechanisms:
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Chemical Inhibition: The compound's reactions with hydroxyl and hydrogen free radicals can disrupt the chain reactions that sustain combustion . By removing these key radical species from the reaction environment, the compound can slow or halt the combustion process.
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Physical Cooling: Like many fluorinated compounds, 1,1,2,2,3,3,4-Heptafluorocyclopentane likely has significant heat capacity and can absorb thermal energy from the fire, contributing to cooling the flame below its sustenance temperature.
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Secondary Suppression: The production of hydrogen fluoride (HF) in reactions with hydrogen radicals provides an additional flame suppression effect, as HF itself can act as a flame inhibitor .
Research into the reaction mechanisms of 1,1,2,2,3,3,4-Heptafluorocyclopentane with free radicals provides valuable insights into its potential effectiveness as a fire suppressant. Understanding these mechanisms at the molecular level allows for more informed development and application of this compound in fire suppression systems .
Future Research Directions
Experimental Validation of Theoretical Findings
While the theoretical studies on 1,1,2,2,3,3,4-Heptafluorocyclopentane provide valuable insights into its reaction mechanisms with free radicals, experimental validation of these findings represents an important next step in research . Laboratory studies measuring reaction rates and product distributions under controlled conditions would complement the computational work and provide more concrete evidence of the compound's fire suppression capabilities.
Such experimental work could involve various techniques including spectroscopic methods to detect reaction intermediates and products, kinetic studies to determine reaction rates under different conditions, and small-scale fire tests to assess practical effectiveness. These studies would bridge the gap between theoretical understanding and practical application, providing a more complete picture of the compound's potential as a fire suppressant.
Optimization for Practical Applications
Further research into formulation, storage, delivery mechanisms, and compatibility with existing fire suppression systems would be necessary to optimize 1,1,2,2,3,3,4-Heptafluorocyclopentane for practical use. This could include studies on its effectiveness in different types of fires (Class A, B, C, etc.), optimal concentration levels for various applications, and long-term storage stability.
Additionally, economic considerations such as production costs, scalability of synthesis methods, and comparative cost-effectiveness relative to other fire suppressants would need to be addressed. These factors would significantly influence the commercial viability of 1,1,2,2,3,3,4-Heptafluorocyclopentane as a halon replacement .
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